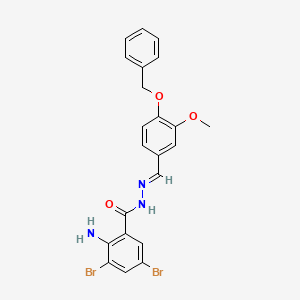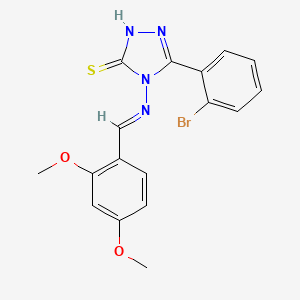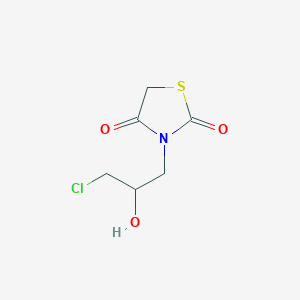
2-Amino-N'-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and dibromobenzohydrazide. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: This compound shares the benzyloxy group and has similar chemical properties.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with a similar amino group and potential biological activities.
Uniqueness
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its dibromobenzohydrazide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinctive chemical behavior.
Properties
CAS No. |
302910-20-9 |
|---|---|
Molecular Formula |
C22H19Br2N3O3 |
Molecular Weight |
533.2 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19Br2N3O3/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)12-26-27-22(28)17-10-16(23)11-18(24)21(17)25/h2-12H,13,25H2,1H3,(H,27,28)/b26-12+ |
InChI Key |
HKEDRPJYGTYVPB-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11973624.png)

![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)

![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)



